Hydroxy ipronidazole-d3

説明

特性

IUPAC Name |

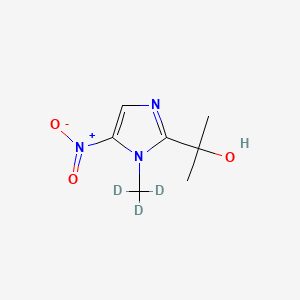

2-[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-7(2,11)6-8-4-5(9(6)3)10(12)13/h4,11H,1-3H3/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHPMNDYKOSVFR-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(N1C)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=CN=C1C(C)(C)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857781 | |

| Record name | 2-[1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156508-86-9 | |

| Record name | 2-[1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Hydroxy Ipronidazole-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Hydroxy ipronidazole-d3, a crucial internal standard for the quantitative analysis of the antibiotic metabolite, Hydroxy ipronidazole. This document details a plausible synthetic pathway, methods of characterization, and its application in analytical toxicology and pharmacokinetic studies.

Introduction

This compound is the deuterium-labeled form of Hydroxy ipronidazole, a primary metabolite of the nitroimidazole antibiotic ipronidazole.[1] Ipronidazole is used in veterinary medicine to treat protozoal infections.[2] Due to concerns about potential carcinogenicity and mutagenicity of nitroimidazole residues in food products, regulatory bodies worldwide have established maximum residue limits, necessitating sensitive and accurate analytical methods for their detection. This compound serves as an ideal internal standard for such analyses, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it shares a very similar chemical and physical behavior with the unlabeled analyte but is distinguishable by its mass.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | α,α-dimethyl-1-(methyl-d3)-5-nitro-1H-imidazole-2-methanol | [3] |

| Synonyms | 2-[1-(Methyl-d3)-5-nitro-1H-imidazol-2-yl]propan-2-ol, IPZOH-d3 | |

| CAS Number | 1156508-86-9 | [2][3][4] |

| Molecular Formula | C₇H₈D₃N₃O₃ | [2][3] |

| Molecular Weight | 188.20 g/mol | |

| Appearance | Solid | [3] |

| Purity | ≥99% deuterated forms (d₁-d₃), >95% (HPLC) | [3][4] |

| Storage | -20°C | [3][4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

Synthesis of this compound

A potential synthetic pathway is illustrated in the diagram below.

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol

This step involves the reaction of 2-methyl-5-nitroimidazole with ethylene oxide in a suitable solvent like formic acid. This reaction introduces the hydroxyethyl side chain at the N-1 position of the imidazole ring.

Step 2: Oxidation to Hydroxy Ipronidazole Precursor

The primary alcohol of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol is then oxidized to a ketone. This intermediate is then reacted with a Grignard reagent, such as methylmagnesium bromide, to form the tertiary alcohol, yielding the non-deuterated Hydroxy ipronidazole.

Step 3: N-Deuteromethylation

The non-deuterated Hydroxy ipronidazole precursor is reacted with a deuterated methylating agent, such as deuteromethyl iodide (CD₃I) or deuterated dimethyl sulfate, in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone or acetonitrile). This reaction introduces the trideuteromethyl group at the N-1 position of the imidazole ring.

Step 4: Purification

The crude product is purified using techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain this compound of high chemical and isotopic purity.

Characterization

The characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The absence of a signal corresponding to the N-methyl protons in the ¹H NMR spectrum and the presence of a characteristic signal for the deuterated methyl group in the ²H (deuterium) NMR spectrum would confirm successful deuteration.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the molecular formula. The mass spectrum would show a molecular ion peak at m/z corresponding to the deuterated compound, which is 3 mass units higher than the non-deuterated analogue.

Application in Quantitative Analysis

This compound is primarily used as an internal standard in isotope dilution mass spectrometry methods for the quantification of Hydroxy ipronidazole in various biological and environmental matrices.

Experimental Protocol: Quantification of Hydroxy Ipronidazole in a Sample Matrix by LC-MS/MS

The following is a generalized protocol for the use of this compound as an internal standard.

Caption: Workflow for the use of this compound in quantitative analysis.

1. Sample Preparation: The sample (e.g., animal tissue, plasma, honey) is homogenized and extracted with a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

2. Internal Standard Spiking: A known amount of this compound solution is added to the sample extract.

3. Sample Cleanup: The extract is purified using solid-phase extraction (SPE) to remove interfering matrix components.

4. LC-MS/MS Analysis: The purified extract is injected into an LC-MS/MS system. The separation is typically performed on a C18 reversed-phase column. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Hydroxy ipronidazole and this compound.

5. Quantification: The concentration of Hydroxy ipronidazole in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the non-deuterated standard and a constant concentration of the internal standard.

LC-MS/MS Parameters

Typical mass spectrometric parameters for the analysis of Hydroxy ipronidazole and its deuterated internal standard are summarized in Table 2.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Hydroxy ipronidazole | 186.1 | 128.1 | 15 |

| This compound | 189.1 | 131.1 | 15 |

Note: These values are illustrative and may require optimization for specific instruments and analytical conditions.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Hydroxy ipronidazole residues in various matrices. While a detailed synthesis protocol is not publicly available, a plausible synthetic route can be devised based on established chemical principles. Its characterization relies on standard analytical techniques such as NMR and mass spectrometry to ensure its identity and purity. The use of this compound as an internal standard in LC-MS/MS methods provides a robust and sensitive approach for monitoring compliance with food safety regulations and for conducting pharmacokinetic studies.

References

In-Depth Technical Guide to Hydroxy Ipronidazole-d3: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Hydroxy Ipronidazole-d3. This deuterated metabolite of the antiprotozoal agent Ipronidazole is a critical internal standard for quantitative analyses in research and drug development.

Core Chemical Properties

This compound is a stable, isotopically labeled form of Hydroxy Ipronidazole, the primary metabolite of Ipronidazole.[1] The incorporation of three deuterium atoms on the N-methyl group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, such as GC-MS and LC-MS.[2]

Quantitative Data Summary

| Property | Value | Reference(s) |

| CAS Number | 1156508-86-9 | [3][4] |

| Molecular Formula | C₇H₈D₃N₃O₃ | [3][4] |

| Molecular Weight | 188.20 g/mol | [3][4] |

| IUPAC Name | 2-(1-(methyl-d3)-5-nitro-1H-imidazol-2-yl)propan-2-ol | [5] |

| SMILES String | C--INVALID-LINK--(C1=NC=C(--INVALID-LINK--=O)N1C([2H])([2H])[2H])C | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [3] |

| Physical Form | Solid | [3] |

Chemical Structure

The chemical structure of this compound is characterized by a 5-nitroimidazole ring, which is central to the pharmacological activity of this class of compounds. The deuterated N-methyl group is at position 1 of the imidazole ring, and a 2-hydroxypropyl group is at position 2.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of Hydroxy Ipronidazole

Sample Preparation and LC-MS/MS Analysis

This compound is primarily used as an internal standard for the quantification of Hydroxy Ipronidazole in biological matrices. A general workflow for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is outlined below. This protocol is a composite based on methods described for the analysis of nitroimidazoles in various samples.[10][11][12][13]

1. Sample Extraction:

-

Homogenize 5-10 g of the tissue or biological fluid sample.

-

Extract the sample with an organic solvent such as acetonitrile or acetone, often in the presence of a small amount of acid (e.g., formic acid).[10]

-

Centrifuge the mixture to separate the organic and aqueous layers.

2. Clean-up:

-

The supernatant is subjected to a clean-up step to remove interfering matrix components. This can be achieved through:

3. LC-MS/MS Analysis:

-

Chromatographic Separation: The cleaned-up extract is injected into an HPLC or UHPLC system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.[13]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Detection is performed in positive ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to one or more product ions for both the analyte and the deuterated internal standard.[14]

Caption: General workflow for sample preparation and LC-MS/MS analysis.

Metabolic Activation Pathway

This compound itself is not pharmacologically active but serves as a standard for its non-deuterated counterpart. The parent compound, Ipronidazole, like other 5-nitroimidazoles, is a prodrug that requires metabolic activation to exert its antiprotozoal effect. This activation occurs under anaerobic conditions, where the nitro group is reduced by microbial nitroreductases to form highly reactive nitroso and hydroxylamine radicals. These radicals can then damage microbial DNA, leading to cell death.[15][16] The hydroxylation of the isopropyl group to form Hydroxy Ipronidazole is a separate metabolic detoxification pathway that occurs in the host.[17][18]

Caption: Metabolic activation pathway of Ipronidazole.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. Ipronidazole-hydroxy | CAS 35175-14-5 | LGC Standards [lgcstandards.com]

- 6. jocpr.com [jocpr.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol - Google Patents [patents.google.com]

- 10. mhlw.go.jp [mhlw.go.jp]

- 11. agilent.com [agilent.com]

- 12. nucleus.iaea.org [nucleus.iaea.org]

- 13. researchgate.net [researchgate.net]

- 14. nucleus.iaea.org [nucleus.iaea.org]

- 15. Drug residue formation from ronidazole, a 5-nitroimidazole. I. Characterization of in vitro protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metronidazole: an update on metabolism, structure-cytotoxicity and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fao.org [fao.org]

- 18. Metabolism of 5-isopropyl-1-methyl-2-nitro-1H-imidazole. Identification of some urinary metabolites in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Conversion of Ipronidazole to Hydroxy-Ipronidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipronidazole, a nitroimidazole antimicrobial agent, is primarily metabolized in vivo to its major metabolite, hydroxy-ipronidazole. This biotransformation is a critical determinant of the drug's pharmacokinetic profile and potential toxicological properties. This technical guide provides a comprehensive overview of the metabolic pathway, the key enzymes involved, quantitative kinetic data, and detailed experimental protocols for studying this metabolic conversion. The information presented herein is intended to support research and development efforts related to ipronidazole and other nitroimidazole compounds.

The primary metabolic transformation of ipronidazole is the oxidation of the isopropyl side chain, resulting in the formation of hydroxy-ipronidazole[1][2]. This hydroxylation reaction is a common metabolic route for nitroimidazole compounds[1].

Metabolic Pathway

The metabolism of ipronidazole to hydroxy-ipronidazole is a Phase I oxidative reaction. Specifically, it involves the hydroxylation of the isopropyl group attached to the imidazole ring.

Key Enzymes in Ipronidazole Metabolism

While direct studies specifying the exact cytochrome P450 (CYP) isozymes responsible for ipronidazole hydroxylation are limited, substantial evidence from studies on structurally related nitroimidazoles, particularly metronidazole, allows for strong inferences.

The formation of the hydroxy metabolite of metronidazole is primarily catalyzed by CYP2A6 at therapeutic concentrations, exhibiting high affinity (low Km)[3][4][5][6]. At supra-therapeutic concentrations, CYP3A4 and CYP3A5 also contribute to this metabolic conversion, acting as low-affinity (high Km) enzymes[3]. Given the structural similarities between ipronidazole and metronidazole, it is highly probable that CYP2A6 is the principal enzyme responsible for the hydroxylation of ipronidazole, with potential contributions from CYP3A4/5 at higher concentrations.

Quantitative Data

Table 1: Michaelis-Menten Kinetic Parameters for Metronidazole Hydroxylation

| Enzyme Source | Km (μM) | Vmax (pmol/min/mg protein or pmol/min/pmol CYP) | Reference |

| Human Liver Microsomes (High-Affinity Component) | 140 - 320 | Not specified | [7] |

| Recombinant Human CYP2A6 | 289 | Not specified | [3] |

| Human Liver Microsomes (Low-Affinity Component) | > 2000 | Not specified | [3] |

| Recombinant Human CYP3A4 | High (not specified) | Not specified | [3] |

Note: This data pertains to metronidazole and serves as an estimate for ipronidazole metabolism. Further studies are required to determine the specific kinetic parameters for ipronidazole.

Experimental Protocols

In Vitro Metabolism of Ipronidazole using Human Liver Microsomes

This protocol outlines a typical experiment to determine the metabolic stability and metabolite formation of ipronidazole in human liver microsomes.

Materials:

-

Ipronidazole

-

Hydroxy-ipronidazole analytical standard

-

Pooled human liver microsomes (e.g., from a commercial supplier)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (LC-MS grade), ice-cold

-

Water (LC-MS grade)

-

Formic acid

Procedure:

-

Preparation:

-

Prepare a stock solution of ipronidazole in a suitable solvent (e.g., DMSO or methanol).

-

On the day of the experiment, thaw the human liver microsomes on ice.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and the ipronidazole stock solution (final substrate concentration to be tested, e.g., 1-100 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately terminate the reaction by adding two volumes of ice-cold acetonitrile.

-

-

Sample Processing:

-

Vortex the terminated samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining ipronidazole and the formed hydroxy-ipronidazole.

-

A C18 column is typically used for separation with a mobile phase gradient of water and acetonitrile containing a small amount of formic acid[8].

-

Monitor the specific parent-to-product ion transitions for both ipronidazole and hydroxy-ipronidazole in multiple reaction monitoring (MRM) mode.

-

Determination of Enzyme Kinetics (Km and Vmax)

This protocol is an extension of the previous one, designed to determine the Michaelis-Menten kinetic parameters.

Procedure:

-

Follow the incubation procedure described above, but with varying concentrations of ipronidazole (e.g., a range spanning from below the expected Km to well above it).

-

For each substrate concentration, measure the initial rate of hydroxy-ipronidazole formation (typically within the linear range of formation, e.g., the first 5-10 minutes).

-

Plot the initial velocity (V) of hydroxy-ipronidazole formation against the ipronidazole concentration ([S]).

-

Fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.

Reaction Phenotyping using Recombinant Human CYP Enzymes

This protocol helps to identify the specific CYP isozymes responsible for ipronidazole hydroxylation.

Materials:

-

A panel of recombinant human CYP enzymes (co-expressed with cytochrome P450 reductase)

-

Ipronidazole

-

NADPH

-

Potassium phosphate buffer

Procedure:

-

Incubate ipronidazole with each individual recombinant CYP isozyme in the presence of NADPH.

-

After a fixed incubation time, terminate the reactions and process the samples as described previously.

-

Analyze the formation of hydroxy-ipronidazole by LC-MS/MS.

-

The CYP isozymes that produce the highest amounts of the metabolite are identified as the primary enzymes responsible for ipronidazole hydroxylation.

-

(Optional) Confirm these findings by conducting inhibition studies in human liver microsomes using selective chemical inhibitors for the identified CYP isozymes. A significant reduction in hydroxy-ipronidazole formation in the presence of a specific inhibitor confirms the role of that isozyme.

Conclusion

The metabolism of ipronidazole to hydroxy-ipronidazole is a key metabolic pathway mediated primarily by cytochrome P450 enzymes, with strong evidence pointing towards a major role for CYP2A6. The experimental protocols provided in this guide offer a framework for researchers to further investigate the metabolism and enzyme kinetics of ipronidazole and related compounds. Such studies are essential for a comprehensive understanding of the drug's disposition and for predicting potential drug-drug interactions.

References

- 1. Metabolism of 5-isopropyl-1-methyl-2-nitro-1H-imidazole. Identification of some urinary metabolites in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. The Role of Human Cytochrome P450 Enzymes in the Formation of 2-Hydroxymetronidazole: CYP2A6 is the High Affinity (Low Km) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluating metronidazole as a novel, safe CYP2A6 phenotyping probe in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DRUG METABOLISM, ALTERED, CYP2A6-RELATED (Concept Id: CN380417) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 7. Characterization of metronidazole metabolism by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multiresidue method for the determination of nitroimidazoles and their hydroxy-metabolites in poultry muscle, plasma and egg by isotope dilution liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential Mutagenicity of Ipronidazole and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ipronidazole (1-methyl-2-isopropyl-5-nitroimidazole) is a synthetic nitroimidazole derivative developed for the treatment and prevention of histomoniasis (blackhead disease) in turkeys. Like other compounds in its class, its therapeutic efficacy is linked to the bioreduction of its nitro group under anaerobic conditions. However, this same mechanism is also implicated in its toxicity.[1] Multiple studies and regulatory evaluations have raised concerns about the mutagenic and carcinogenic properties of ipronidazole, leading to restrictions on its use in food-producing animals.[2][3] This guide synthesizes the critical scientific data to provide a comprehensive technical overview for researchers and drug development professionals.

Mutagenicity Profile of Ipronidazole

Ipronidazole has demonstrated positive results in several assays designed to detect genetic mutations. In vitro bacterial assays are particularly sensitive to this compound, indicating its ability to induce point mutations. Evidence from ex vivo systems further suggests that ipronidazole or its metabolites retain mutagenic activity after being processed in a mammalian system.

Data Presentation: Summary of Mutagenicity Studies

The following table summarizes the key findings from various genotoxicity studies on ipronidazole.

| Assay Type | Test System | Concentration / Dose | Result | Key Findings & Remarks | Reference |

| Bacterial Reverse Mutation Test (Ames Test) | Salmonella typhimurium | Not specified in summary | Positive | Ipronidazole showed mutagenic properties in bacterial test systems. | [2][3] |

| Fluctuation Test | Klebsiella pneumoniae, Escherichia coli K12, Citrobacter freundii | 0.02 - 1 mM | Positive | Increased mutation frequency to streptomycin resistance. At 0.1 mM, the mutation frequency was 3-4 times the spontaneous rate. | [2][4] |

| Host-Mediated Assay | Not specified in summary | Not specified in summary | Positive | An ex vivo reverse mutation test that was positive, indicating mutagenic potential in a mammalian metabolic context. | [2] |

| Mammalian Cell Assays | Not specified in summary | Not specified in summary | Inconclusive | Reports mention that the genotoxicity in mammals was not conclusive due to inappropriate experimental conditions. | [2] |

Metabolism of Ipronidazole

The biotransformation of ipronidazole is a critical factor in its toxicological profile. The primary metabolic pathway involves the oxidation of the isopropyl side chain.

The principal metabolite identified in turkeys is 1-methyl-2-(2'-hydroxyisopropyl)-5-nitroimidazole (HIP), which is formed by the oxidation of the alkyl group at the 2-position of the parent compound.[5][6] This hydroxylation reaction is a common metabolic pathway for drugs with alkyl side chains. Unchanged ipronidazole and the HIP metabolite account for approximately 40% of the excreted dose in turkeys.[5]

Caption: Metabolic conversion of Ipronidazole to its primary hydroxy-isopropyl metabolite (HIP).

Mutagenicity of Ipronidazole Metabolites

While the primary metabolite, HIP, has been identified, there is a lack of publicly available studies specifically evaluating its mutagenic potential.[5][6][7] However, for the broader class of nitroimidazoles, it is recognized that metabolites can retain the nitro group, which is the chemical moiety widely considered critical for mutagenic activity.[8][9] Therefore, the potential for metabolites like HIP to be mutagenic remains a significant concern until proven otherwise through direct testing.

Proposed Mechanism of Mutagenicity

The mutagenicity of nitroimidazoles is intrinsically linked to the reductive activation of the nitro (-NO₂) group. This process is more efficient under anaerobic or hypoxic conditions, which are present in the target anaerobic bacteria and protozoa, as well as in certain mammalian tissues.

The reduction of the 5-nitro group proceeds through a series of highly reactive intermediates, including nitroso and hydroxylamine derivatives.[1][6] These intermediates are electrophilic and can form covalent adducts with cellular macromolecules, most critically with DNA. The formation of these DNA adducts can lead to strand breaks, base-pair substitutions, and frameshift mutations, ultimately resulting in the observed mutagenic and carcinogenic effects.[1][2]

Caption: Proposed mechanism of nitroimidazole-induced mutagenicity via reductive activation.

Key Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay to assess a chemical's ability to induce point mutations in bacteria.[5][10]

Objective: To detect mutations that revert an existing mutation in amino acid-requiring strains of Salmonella typhimurium or Escherichia coli, restoring their ability to synthesize that amino acid and thus grow on a minimal medium.[5]

Methodology:

-

Strain Selection: At least five strains of bacteria are typically used, including S. typhimurium strains TA98, TA100, TA1535, and TA1537, and E. coli strain WP2 uvrA. This combination allows for the detection of both base-pair substitution and frameshift mutations.[5]

-

Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 fraction), which is a post-mitochondrial supernatant from the livers of rats induced with enzyme-inducing agents like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This mimics mammalian metabolism of the test substance.[3][11]

-

Exposure (Plate Incorporation Method):

-

Aliquots of the test substance solution (at various concentrations), the bacterial culture (approx. 10⁸ cells), and either the S9 mix or a buffer are added to molten top agar.[3]

-

This mixture is poured onto a minimal glucose agar plate.

-

-

Incubation: The plates are incubated at 37°C for 48-72 hours.[11]

-

Scoring: The number of revertant colonies (his+ or trp+) on each plate is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the solvent control, typically by a factor of two or more.[11]

Caption: General experimental workflow for the Ames bacterial reverse mutation test.

Host-Mediated Assay

This ex vivo assay bridges the gap between in vitro tests and whole-animal studies by exposing indicator organisms to a test compound within a live mammalian host.[12]

Objective: To assess the mutagenic potential of a chemical and its metabolites formed under in vivo metabolic conditions.

Methodology:

-

Host Animal: A mammal, typically a mouse or rat, is used as the host.

-

Indicator Organism: A microbial indicator, such as a specific strain of S. typhimurium used in the Ames test, is administered to the host animal, usually via intraperitoneal injection.

-

Compound Administration: The host animal is treated with the test compound through a relevant route of exposure (e.g., oral, intraperitoneal).

-

Incubation: The indicator organisms are exposed to the compound and its metabolites for a set period within the host's peritoneal cavity.

-

Recovery and Analysis: The indicator organisms are recovered from the host animal.

-

Mutation Scoring: The recovered microbes are washed and plated on appropriate media to determine the mutation frequency, similar to the final steps of the Ames test. An increase in mutation frequency compared to controls indicates a positive result.

Carcinogenicity and Regulatory Implications

Consistent with its genotoxic profile, long-term studies in rodents have demonstrated the carcinogenic potential of ipronidazole. These findings are the primary driver behind the stringent regulatory stance on this compound.

Data Presentation: Summary of Carcinogenicity Studies

| Species | Study Duration | Dose Level in Feed | Key Findings | Reference |

| Mouse | 89-100 weeks | 1,000 ppm | Significant increase in the incidence of lung tumors. | [2] |

| Rat (Female) | 109 weeks | 2,000 ppm | Increase in the incidence of mammary tumors. | [2] |

Regulatory Conclusion

Based on the combined evidence of genotoxicity and carcinogenicity, major international regulatory bodies have concluded that ipronidazole poses a significant risk. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Food Safety Commission of Japan (FSCJ) were unable to establish an Acceptable Daily Intake (ADI).[2][3] The rationale is that for a substance that is both a genotoxic mutagen and a carcinogen, it is not possible to determine a threshold below which exposure is considered safe. Therefore, the consensus is that no level of residue in food products is acceptable.[3]

Conclusion

References

- 1. Preparation, toxicity and mutagenicity of 1-methyl-2-nitrosoimidazole. A toxic 2-nitroimidazole reduction product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. Redbook 2000: IV.C.1.a. Bacterial Reverse Mutation Test | FDA [fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of 5-isopropyl-1-methyl-2-nitro-1H-imidazole. Identification of some urinary metabolites in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of the mutagenic and genotoxic activities of 48 nitroimidazoles and related imidazole derivatives by the Ames test and the SOS chromotest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The bacterial reverse mutation test | RE-Place [re-place.be]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. researchgate.net [researchgate.net]

Technical Guide: Hydroxy Ipronidazole-d3 for Analytical and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hydroxy Ipronidazole-d3, a deuterated analog of the primary metabolite of the antiprotozoal agent Ipronidazole. This document is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard for quantitative analysis and in metabolic studies.

Certificate of Analysis Data

Quantitative data for this compound has been compiled from various suppliers. The following tables summarize the typical physical and chemical properties.

Table 1: General Properties

| Property | Value | Source |

| Chemical Name | α,α-dimethyl-1-(methyl-d3)-5-nitro-1H-imidazole-2-methanol | Cayman Chemical[1] |

| Synonyms | 2-[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]propan-2-ol | LGC Standards[2][3] |

| CAS Number | 1156508-86-9 | Cayman Chemical[1] |

| Unlabelled CAS | 35175-14-5 | LGC Standards[2][3] |

| Molecular Formula | C₇H₈D₃N₃O₃ | Cayman Chemical[1] |

| Formula Weight | 188.2 g/mol | Cayman Chemical[1] |

Table 2: Analytical Specifications

| Specification | Value | Source |

| Purity (HPLC) | >95% | LGC Standards[3] |

| Isotopic Purity | ≥99% deuterated forms (d1-d3) | Cayman Chemical[1] |

| Appearance | Solid | Cayman Chemical[1] |

| Solubility | Chloroform: Slightly soluble, Methanol: Slightly soluble | Cayman Chemical[1] |

| Storage Temperature | -20°C | LGC Standards, Cayman Chemical[1][3] |

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of Hydroxy Ipronidazole in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a detailed experimental protocol adapted from a validated method for the detection of nitroimidazoles and their metabolites in plasma.

Sample Preparation: Extraction from Plasma

-

Aliquoting: Transfer 1 mL of plasma sample into a polypropylene tube.

-

Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol).

-

Vortexing: Vortex the sample for 30 seconds to ensure homogeneity.

-

Protein Precipitation: Add 3 mL of acetonitrile to the sample.

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

-

Supernatant Collection: Transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient elution using:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Gradient Program:

-

0-1 min: 95% A

-

1-8 min: Linear gradient to 5% A

-

8-10 min: Hold at 5% A

-

10.1-15 min: Return to 95% A (column re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM).

-

Hydroxy Ipronidazole: Monitor for the transition of the parent ion to a specific product ion (e.g., m/z 186 -> 128).

-

This compound: Monitor for the transition of the deuterated parent ion to its corresponding product ion (e.g., m/z 189 -> 131).

-

Signaling Pathways and Workflows

Metabolic Pathway of Ipronidazole

Ipronidazole undergoes metabolic transformation in the body, primarily through oxidation of its alkyl side chain. The resulting primary metabolite is Hydroxy Ipronidazole. This biotransformation is a key aspect of its pharmacokinetic profile.

Experimental Workflow for Quantification

The use of this compound as an internal standard is a critical component of the analytical workflow for accurately quantifying Hydroxy Ipronidazole in complex biological samples. The workflow ensures that variations during sample processing are accounted for, leading to reliable results.

Logical Relationship for Purity Assessment

Ensuring the purity of the deuterated internal standard is paramount for accurate quantification. A logical workflow for assessing the chemical and isotopic purity of this compound is outlined below.

References

- 1. nucleus.iaea.org [nucleus.iaea.org]

- 2. benchchem.com [benchchem.com]

- 3. Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]

CAS number and molecular formula of Hydroxy ipronidazole-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy ipronidazole-d3 is the deuterated stable isotope-labeled internal standard for hydroxy ipronidazole, the primary metabolite of the 5-nitroimidazole antimicrobial agent, ipronidazole.[1] Ipronidazole has been utilized in veterinary medicine for the treatment and prevention of protozoal infections in poultry and swine.[2] The monitoring of ipronidazole and its metabolites in animal-derived food products is crucial for regulatory compliance and consumer safety. This technical guide provides an in-depth overview of the chemical properties, analytical applications, and metabolic context of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 1156508-86-9 | [3] |

| Molecular Formula | C₇H₈D₃N₃O₃ | [3] |

| Molecular Weight | 188.20 g/mol | [3] |

| Synonyms | IPZOH-d3, 1-methyl-2-(2'-hydroxyisopropyl)-5-nitroimidazole-d3 | [4] |

| Appearance | Not specified, likely a solid | |

| Solubility | Not specified |

Ipronidazole Metabolism

Ipronidazole undergoes metabolic transformation in vivo, primarily through oxidation of the isopropyl group, leading to the formation of hydroxy ipronidazole. This metabolite is a key analyte in residue analysis. The metabolic pathway is illustrated in the diagram below.

Caption: Metabolic conversion of Ipronidazole to its major metabolite.

Analytical Applications

This compound serves as an ideal internal standard for the quantification of hydroxy ipronidazole in various biological matrices using isotope dilution mass spectrometry, most commonly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][5] The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification.

Experimental Workflow for Quantification in Tissue Samples

The following diagram outlines a typical workflow for the analysis of hydroxy ipronidazole in tissue samples using this compound as an internal standard.

Caption: A generalized workflow for the quantification of hydroxy ipronidazole.

Experimental Protocols

The following is a representative, generalized protocol for the extraction and analysis of hydroxy ipronidazole from animal tissue, adapted from methodologies described in the scientific literature.[5][6][7]

1. Sample Preparation

-

Homogenization: Weigh 1-5 grams of the tissue sample and homogenize with a suitable buffer or solvent.

-

Internal Standard Spiking: Add a known amount of this compound solution to the homogenate.

-

Extraction: Perform liquid-liquid extraction with a solvent such as ethyl acetate or acetonitrile, or utilize solid-phase extraction (SPE) with a suitable cartridge.

-

Cleanup: The extract may require a cleanup step to remove interfering matrix components. This can be achieved by techniques such as passing the extract through a cleanup column or by liquid-liquid partitioning.

-

Evaporation and Reconstitution: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid, is employed.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both hydroxy ipronidazole and this compound are monitored.

-

3. Quantification

-

A calibration curve is generated by analyzing standards containing known concentrations of hydroxy ipronidazole and a fixed concentration of this compound.

-

The concentration of hydroxy ipronidazole in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Data

The following tables summarize typical mass spectrometric parameters and performance data for the analysis of hydroxy ipronidazole using this compound as an internal standard.

Table 1: Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Hydroxy Ipronidazole | 186.1 | 128.1 | 82.1 |

| This compound | 189.1 | 131.1 | 85.1 |

Note: Specific ion transitions may vary depending on the instrument and optimization.

Table 2: Method Performance Characteristics

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Recovery | 85 - 115% |

| Precision (RSD) | < 15% |

| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/kg in tissue |

Note: These values are representative and can vary based on the specific matrix and analytical method.[3][4][6]

Conclusion

This compound is an essential tool for the accurate and reliable quantification of hydroxy ipronidazole in various biological matrices. Its use as an internal standard in LC-MS/MS methods allows for robust and sensitive detection, which is critical for food safety monitoring and pharmacokinetic studies. This guide provides a foundational understanding of its properties, analytical use, and the context of its parent compound's metabolism. Researchers and analytical scientists can utilize this information to develop and validate methods for the determination of ipronidazole residues.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ipronidazole | C7H11N3O2 | CID 26951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Validation of a new screening, determinative, and confirmatory multi-residue method for nitroimidazoles and their hydroxy metabolites in turkey muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nucleus.iaea.org [nucleus.iaea.org]

- 6. Determination of nitroimidazole residues in aquaculture tissue using ultra high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mhlw.go.jp [mhlw.go.jp]

Commercial Suppliers and Technical Guide for Hydroxy Ipronidazole-d3

For researchers, scientists, and drug development professionals, this guide provides a technical overview of Hydroxy ipronidazole-d3, including a list of commercial suppliers, its physicochemical properties, and detailed experimental protocols for its use as an internal standard in analytical methods.

Commercial Availability

This compound is available from several commercial suppliers. The following table summarizes the offerings from a selection of vendors.

| Supplier | CAS Number | Molecular Formula | Purity | Intended Use |

| Clearsynth | 1156508-86-9 | C₇H₈D₃N₃O₃ | 99.82% by HPLC | For laboratory, research, analytical, and scientific use only. Intended as an internal standard for quantification of Ipronidazole by GC- or LC-mass spectrometry.[1] |

| MedChemExpress | 1156508-86-9 | C₇H₈D₃N₃O₃ | 99.89% | For research use only. Can be used as a tracer or an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[2] |

| Santa Cruz Biotechnology | 1156508-86-9 | C₇H₈D₃N₃O₃ | Not specified | For research use only. |

| Cayman Chemical | 1156508-86-9 | C₇H₈D₃N₃O₃ | ≥99% deuterated forms (d1-d3) | Intended for use as an internal standard for the quantification of hydroxy ipronidazole by GC- or LC-MS.[3] |

| LGC Standards | 1156508-86-9 | C₇H₈D₃N₃O₃ | >95% (HPLC) | High quality reference standards for pharmaceutical testing.[4] |

| BOC Sciences | 1156508-86-9 | C₇H₈D₃N₃O₃ | Not specified | Isotope Labeled Impurity. |

| Pharmaffiliates | 1156508-86-9 | C₇H₈D₃N₃O₃ | Not specified | The labelled metabolite of Ipronidazole. |

| Immunomart | 1156508-86-9 | C₇H₈D₃N₃O₃ | Not specified | A deuterated compound of Hydroxy Ipronidazole.[5] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 188.20 g/mol | [1][2] |

| Appearance | Yellow Solid | [1] |

| Storage | 2-8°C Refrigerator or -20°C Freezer | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol. 10 mM in DMSO. | [3][6] |

| IUPAC Name | 2-[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]propan-2-ol | [7] |

| SMILES | [2H]C([2H])([2H])N1C(=CN=C1C(C)(C)O)--INVALID-LINK--[O-] | [7] |

| InChI | 1S/C7H11N3O3/c1-7(2,11)6-8-4-5(9(6)3)10(12)13/h4,11H,1-3H3/i3D3 | [8] |

Application as an Internal Standard

This compound is primarily used as an internal standard in analytical chemistry, particularly for the quantification of its unlabeled counterpart, hydroxy ipronidazole, and other related nitroimidazole compounds in various matrices. The deuterium labeling provides a mass shift that allows for its differentiation from the native analyte in mass spectrometry, while its similar chemical and physical properties ensure it behaves comparably during sample preparation and analysis, thus correcting for variations in extraction efficiency and instrument response.

Experimental Protocol: Quantification of Nitroimidazoles in Plasma by LC-MS/MS

The following protocol is adapted from the validated method described by Fraselle, S., et al. (2007) for the analysis of nitroimidazoles and their hydroxy metabolites in pig plasma.[9]

1. Sample Preparation

-

Spiking: To 2 ml of plasma, add the internal standard solution (e.g., this compound in methanol) to achieve a final concentration of 1 µg/L.

-

Deproteinization: Add 8 ml of a protein precipitating agent (e.g., acetonitrile) to the plasma sample.

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 3000 rpm for 10 minutes.

-

Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 1 ml of the mobile phase.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (containing a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.

-

Injection Volume: 20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte (hydroxy ipronidazole) and the internal standard (this compound). The selection of these transitions is crucial for the selectivity and sensitivity of the method.

-

3. Quantification

-

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in a series of calibration standards.

-

The concentration of the analyte in the unknown samples is then determined from this calibration curve. The use of the deuterated internal standard corrects for any loss of analyte during sample preparation and for variations in the mass spectrometer's response.[9]

Visualizations

Caption: Workflow for the quantification of hydroxy ipronidazole using this compound as an internal standard.

Caption: Logical relationship of using an internal standard for accurate quantification.

References

- 1. clearsynth.com [clearsynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. nucleus.iaea.org [nucleus.iaea.org]

- 8. Ipronidazole-hydroxy D3 | LGC Standards [lgcstandards.com]

- 9. Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydroxy Ipronidazole-d3: A Technical Guide to its Physical State and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Hydroxy ipronidazole-d3, a deuterated metabolite of the antiprotozoal agent ipronidazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and analytical chemistry.

Core Physical and Chemical Data

This compound is primarily utilized as an internal standard for the quantification of hydroxy ipronidazole using mass spectrometry-based methods.[1] Its physical characteristics are crucial for its proper handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₈D₃N₃O₃ | [1] |

| Molecular Weight | 188.2 g/mol | [1] |

| Physical State | Solid. Described as a pale beige to orange or yellow solid. | [1][2] |

| Melting Point | 108-110°C | [2] |

| Storage Temperature | -20°C |

Solubility Profile

The solubility of a compound is a critical parameter for its use in various experimental assays and formulations. The following table summarizes the known qualitative and quantitative solubility of this compound.

| Solvent | Solubility | Source(s) |

| Chloroform | Slightly soluble | [1] |

| Methanol | Slightly soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | 10 mM | [3] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the physical state and solubility of a compound such as this compound.

Determination of Physical State

The physical state of a compound at ambient temperature is typically determined through visual inspection.

Methodology:

-

Sample Preparation: A small, representative sample of the compound is placed on a clean, dry surface, such as a watch glass or a microscope slide.

-

Visual Observation: The sample is observed under standard laboratory lighting and temperature conditions. The physical form (e.g., crystalline, amorphous, powder), color, and any other notable macroscopic properties are recorded.

-

Microscopic Examination (Optional): For a more detailed analysis of the solid-state morphology, the sample can be viewed under a microscope. This can reveal details about crystal habit and particle size distribution.

Determination of Melting Point

The melting point is a key indicator of a compound's purity. A sharp melting range typically suggests a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the completion of melting. The melting range is reported as the range between these two temperatures.

Determination of Solubility

The "shake-flask" method is a widely recognized technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as mg/mL or mol/L.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physical and chemical characterization of a research compound like this compound.

Caption: Workflow for the physicochemical characterization of a chemical compound.

References

Methodological & Application

quantitative analysis of hydroxy ipronidazole using GC-MS and Hydroxy ipronidazole-d3

Application Notes: Quantitative Analysis of Hydroxy Ipronidazole using GC-MS

AN-GCMS-024

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ipronidazole is a nitroimidazole antibiotic used in veterinary medicine. Its major metabolite, hydroxy ipronidazole (IPZOH), is often monitored in tissues and biological fluids to assess drug residue levels.[1][2] Due to the potential risks associated with nitroimidazole residues, sensitive and reliable quantitative methods are crucial for regulatory compliance and food safety.[2][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust platform for the analysis of these compounds. However, the polar nature and low volatility of hydroxy ipronidazole necessitate a derivatization step to make it amenable to GC analysis.[5]

This application note details a comprehensive protocol for the quantitative analysis of hydroxy ipronidazole in biological matrices using GC-MS with a stable isotope-labeled internal standard, Hydroxy Ipronidazole-d3. The use of a deuterated internal standard is a gold standard practice that corrects for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[6][7]

Principle

The method involves the extraction of hydroxy ipronidazole and the spiked internal standard (this compound) from the sample matrix. After extraction and cleanup, the hydroxyl group of the analytes is derivatized via silylation to increase volatility and thermal stability.[8] The derivatized sample is then injected into the GC-MS system. Separation is achieved on a capillary GC column, and detection is performed by a mass spectrometer, typically in Selected Ion Monitoring (SIM) mode, for enhanced sensitivity and selectivity. Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Logical Relationship of Key Components

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. bfr.bund.de [bfr.bund.de]

- 4. Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 6. Ipronidazole-D3 - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 1015855-83-0) [witega.de]

- 7. benchchem.com [benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note and Protocol: Sample Preparation for Ipronidazole Residue Analysis in Food

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the sample preparation of various food matrices for the analysis of ipronidazole and its metabolite residues. Ipronidazole is a nitroimidazole antibiotic, and its use in food-producing animals is regulated due to potential health concerns.[1][2][3] Accurate and reliable analytical methods are crucial for monitoring its residues in food products to ensure consumer safety. The following protocols are primarily designed for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and highly sensitive technique for this type of analysis.[4][5][6][7]

Introduction

The analysis of ipronidazole residues in complex food matrices such as eggs, honey, meat, and fish presents analytical challenges due to the low concentration of the analyte and the presence of interfering substances.[8] Effective sample preparation is a critical step to extract the target analytes, remove matrix components that can suppress or enhance the instrument signal, and concentrate the analytes to a detectable level. The methods outlined below describe various extraction and cleanup procedures tailored for different food types.

General Experimental Workflow

The general workflow for ipronidazole residue analysis from food samples involves extraction of the analyte from the homogenized sample, followed by a cleanup step to remove co-extracted matrix components, and finally, analysis by LC-MS/MS. A visual representation of this process is provided below.

Caption: General experimental workflow for ipronidazole residue analysis in food.

Quantitative Data Summary

The following table summarizes the performance of various sample preparation methods for ipronidazole and its metabolites in different food matrices. This data is compiled from several validated analytical methods.

| Food Matrix | Analyte(s) | Extraction Method | Cleanup Method | Recovery (%) | LOQ (µg/kg) | Reference |

| Egg | Ipronidazole & metabolites | QuEChERS with acetonitrile/5% formic acid | Captiva EMR—Lipid cartridge | 85.6 - 118.3 | Not Specified | [1] |

| Livestock & Fishery Products | Ipronidazole & metabolites | Acetone with acetic acid | LLE with acetonitrile/n-hexane & SPE | 74.6 - 111.1 | 0.0001 | [5] |

| Honey | Ipronidazole & metabolites | Acetonitrile with 1% acetic acid (QuEChERS) | SPE with Alumina-N cartridge | 76.1 - 98.5 | 0.1 - 0.5 | [9] |

| Fish & Crustaceans | Ipronidazole & metabolites | Acidic acetonitrile | SPE (C18) and hexane wash | 87 - 121 | 0.21 - 3.0 | [7] |

| Poultry Muscle, Plasma, Egg | Ipronidazole & metabolites | Acetonitrile | Ion-exchange SPE | 93 - 103 | 0.08 - 0.90 (CCβ) | [10] |

| Egg, Processed Egg, Chicken Meat | Ipronidazole & metabolites | Isotope dilution with various solvents | Not specified | 88 - 111 | 0.11 - 0.60 (CCβ) | [11] |

| Milk & Egg | Ipronidazole & metabolites | Acetonitrile | SupelMIP SPE | ~95 | ppt to low ppb level | [3] |

LOQ: Limit of Quantification; CCβ: Detection Capability

Detailed Experimental Protocols

The following are detailed protocols for sample preparation in different food matrices.

Protocol 1: QuEChERS-based Extraction and Cleanup for Eggs[1]

This method utilizes a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) approach combined with a lipid removal cleanup step, which is particularly suitable for fatty matrices like eggs.

1. Sample Extraction: a. Weigh 5 g of homogenized egg sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile containing 5% formic acid. c. Add a ceramic homogenizer and shake vigorously for 1 minute. d. Add the contents of a QuEChERS extraction pouch (containing 4 g MgSO₄ and 1 g NaCl). e. Shake for 2 minutes and then centrifuge at 4,000 rpm for 10 minutes.

2. Sample Cleanup: a. Transfer 2.4 mL of the supernatant (acetonitrile layer) to a new tube. b. Add 0.6 mL of water and mix well. c. Load the mixture onto a 3 mL Captiva EMR—Lipid cartridge and allow it to pass through by gravity. d. Collect the eluate for LC-MS/MS analysis.

Protocol 2: Solvent Extraction and Solid-Phase Extraction (SPE) for Livestock and Fishery Products[5]

This protocol is a more traditional method involving solvent extraction, liquid-liquid partitioning for defatting, and a solid-phase extraction cleanup.

1. Sample Extraction: a. Homogenize 10.0 g of the sample with 1 mL of acetic acid and 50 mL of acetone. b. Centrifuge at 3,000 rpm for 5 minutes and collect the supernatant. c. Re-extract the residue with 30 mL of acetone, centrifuge, and combine the supernatants. d. Adjust the final volume to 100 mL with acetone.

2. Defatting (Liquid-Liquid Extraction): a. Take a 10 mL aliquot of the extract and evaporate to approximately 2 mL at 40°C. b. Add 10 mL of acetonitrile saturated with n-hexane and 10 mL of n-hexane. c. Shake and centrifuge at 3,000 rpm for 5 minutes. d. Collect the lower acetonitrile layer and evaporate to dryness at 40°C.

3. Solid-Phase Extraction (SPE) Cleanup: a. Dissolve the residue in 5 mL of 2% formic acid. b. Condition a strongly acidic cation exchange resin SPE cartridge (500 mg) with 5 mL of acetonitrile and 5 mL of 2% formic acid. c. Load the sample solution onto the cartridge. d. Wash the cartridge sequentially with 5 mL of 2% formic acid, 5 mL of methanol, and 5 mL of 0.5% ammonia solution. e. Elute the analytes with 10 mL of a 1:3 mixture of acetonitrile and water.

4. Final Preparation: a. Add 2 g of ammonium sulfate to the eluate and extract twice with 10 mL of ethyl acetate. b. Combine the ethyl acetate extracts, dry with anhydrous sodium sulfate, and filter. c. Evaporate the filtrate to dryness at 40°C. d. Reconstitute the residue in 1 mL of 0.1% formic acid for LC-MS/MS analysis.[4]

Protocol 3: Modified QuEChERS for Honey[9]

This protocol adapts the QuEChERS method for the analysis of ipronidazole residues in honey.

1. Sample Extraction: a. Weigh 5 g of honey into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile containing 1% acetic acid and vortex to dissolve the honey. c. Add a salt mixture of 5 g sodium chloride, 1.5 g trisodium citrate dihydrate, and 4 g magnesium sulfate. d. Shake vigorously for 1 minute and centrifuge.

2. Solid-Phase Extraction (SPE) Cleanup: a. Take an aliquot of the supernatant and pass it through an Alumina-N SPE cartridge to reduce matrix effects. b. Collect the eluate.

3. Final Preparation: a. Evaporate the eluate to dryness. b. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Conclusion

The choice of sample preparation method for ipronidazole residue analysis depends on the food matrix, the required sensitivity, and the available equipment. The QuEChERS-based methods offer a faster and simpler workflow, while traditional solvent extraction followed by SPE can provide very clean extracts for complex matrices.[1][8][9] It is essential to validate the chosen method for the specific food matrix and analytical conditions to ensure accurate and reliable results.[12][13][14] The protocols and data presented here provide a comprehensive starting point for researchers and scientists involved in the monitoring of ipronidazole residues in food.

References

- 1. agilent.com [agilent.com]

- 2. Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. mhlw.go.jp [mhlw.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. nucleus.iaea.org [nucleus.iaea.org]

- 7. library2.smu.ca [library2.smu.ca]

- 8. lcms.cz [lcms.cz]

- 9. researchgate.net [researchgate.net]

- 10. Multiresidue method for the determination of nitroimidazoles and their hydroxy-metabolites in poultry muscle, plasma and egg by isotope dilution liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eurl-pesticides.eu [eurl-pesticides.eu]

- 13. openknowledge.fao.org [openknowledge.fao.org]

- 14. s27415.pcdn.co [s27415.pcdn.co]

Application Notes and Protocols for QuEChERS Method in Veterinary Drug Analysis of Meat

For Researchers, Scientists, and Drug Development Professionals

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a highly effective and widely adopted sample preparation technique for the analysis of veterinary drug residues in meat and other animal-derived food products.[1][2][3] Its streamlined workflow significantly reduces sample preparation time and solvent consumption compared to traditional methods, while providing high-quality results.[4][5][6] This document provides detailed application notes and standardized protocols for the application of the QuEChERS method in the analysis of veterinary drugs in meat, intended for use in research and drug development settings.

The QuEChERS methodology involves two main steps: an extraction/partitioning step using an organic solvent (typically acetonitrile) and a salt mixture, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove matrix interferences.[7] Originally developed for pesticide residue analysis in fruits and vegetables, the method has been extensively adapted for the analysis of a wide range of veterinary drugs in complex matrices like meat, which are high in protein and fat.[7][8][9]

Quantitative Data Summary

The following tables summarize the performance of the QuEChERS method for the analysis of various veterinary drugs in different meat matrices, as reported in several studies. These tables provide a comparative overview of the method's efficiency in terms of recovery, precision (as relative standard deviation, RSD), limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Performance of QuEChERS-LC-MS/MS for Multi-Residue Analysis of Veterinary Drugs in Various Meat Matrices

| Meat Matrix | Veterinary Drug Class | Number of Analytes | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| Beef, Pork, Chicken, etc. | Multiple Classes | 19 | 60.6 - 117.7 | ≤ 20.6 | 0.01 - 1.29 | 0.02 - 4.31 | [10] |

| Bovine Meat | Multiple Classes | 49 | 61.28 - 116.20 | 0.97 - 34.04 | 0.059 - 291.36 | 0.081 - 328.13 | [11] |

| Pork | Multiple Classes | 204 | >90% with 60-120% | < 20 | Not Specified | 1 - 5 | [12] |

| Beef and Chicken | Multiple Classes | 146 | 52.1 - 138.2 | 0.4 - 17.7 | 0.15 - 3.03 | 0.5 - 10 | [1] |

| Animal Foods | Quinolones & Tetracyclines | 22 | 73.8 - 98.5 | 5.80 - 12.4 | 0.3 | 1.0 | [13][14] |

Table 2: Performance of Specific QuEChERS Protocols for Veterinary Drug Analysis in Meat

| Meat Matrix | QuEChERS Protocol | Analyte Class | Recovery (%) | RSD (%) | Key Findings | Reference |

| Muscle, Liver, Kidney | p-QuEChERS | >200 Veterinary Drugs | Good | Not Specified | Improved recovery for polar analytes like penicillins and tetracyclines. | [8][15][16] |

| Chicken | Modified QuEChERS | 30 Antibiotics | Not Specified | Not Specified | 77.5% of samples were contaminated with antibiotic residues. | [17] |

| Chicken Breast | QuEChERS-HPLC-DAD | Sulfonamides | > 70 | Not Specified | LOQs were below the MRL of 100 µg/kg. | [9] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the analysis of veterinary drug residues in meat using a modified QuEChERS method coupled with LC-MS/MS. This protocol is a synthesis of common practices found in the referenced literature.

Sample Preparation and Homogenization

-

Thaw frozen meat samples to room temperature.

-

Remove any skin, bones, and excess fat.

-

Cut the meat into small pieces and homogenize using a high-speed blender or food processor until a uniform paste is obtained.[18]

-

Store the homogenized sample in an airtight container at -20°C until analysis.

Extraction

-

Weigh 10 g (± 0.1 g) of the homogenized meat sample into a 50 mL polypropylene centrifuge tube.[18]

-

Add 10 mL of acetonitrile (with 1% acetic acid or formic acid, depending on the target analytes).[7]

-

If required, add internal standards to the sample.

-

Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the solvent.[5]

Salting-Out and Phase Separation

-

Add a salt mixture, typically consisting of 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). AOAC and EN methods may also include buffering salts like sodium acetate or sodium citrate.[18]

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge the tube at ≥ 4000 rpm for 5 minutes to achieve a clear separation of the upper organic layer (acetonitrile) from the aqueous and solid meat matrix layers.[7]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a 15 mL centrifuge tube containing the d-SPE sorbents.

-

The d-SPE sorbent mixture for meat samples typically includes:

-

Cap the tube and vortex for 1 minute to disperse the sorbent and facilitate the cleanup process.

-

Centrifuge at ≥ 4000 rpm for 5 minutes.

Final Extract Preparation and Analysis

-

Carefully transfer the purified supernatant into a clean tube.

-

Evaporate the extract to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 1 mL) of a mobile phase-compatible solvent (e.g., methanol/water mixture).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

-

Analyze the final extract using a validated LC-MS/MS method.[19]

Visualizations

The following diagrams illustrate the key workflows in the QuEChERS method for veterinary drug analysis in meat.

Caption: General workflow of the QuEChERS method for meat analysis.

Caption: Variations in the salting-out step of the QuEChERS method.

References

- 1. Recent Advances in Pretreatment Methods and Detection Techniques for Veterinary Drug Residues in Animal-Derived Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. maxisci.com [maxisci.com]

- 3. researchgate.net [researchgate.net]

- 4. rocker.com.tw [rocker.com.tw]

- 5. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]

- 6. cms.mz-at.de [cms.mz-at.de]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. Application of QuEChERS for Determining Xenobiotics in Foods of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of veterinary drugs in foods of animal origin by QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A new LC–MS/MS method for multiple residues/contaminants in bovine meat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Assessment and validation of the p-QuEChERS sample preparation methodology for the analysis of >200 veterinary drugs in various animal-based food matrices: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 17. Evaluation of Antibiotics Residues in Chicken Meat Samples in Lebanon - PMC [pmc.ncbi.nlm.nih.gov]

- 18. gcms.cz [gcms.cz]

- 19. chromatographyonline.com [chromatographyonline.com]

Application Note: Solid-Phase Extraction Protocol for Nitroimidazoles in Plasma

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the extraction of nitroimidazole compounds from plasma samples using solid-phase extraction (SPE). The described methods are suitable for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and are intended for use in research, clinical, and drug development settings.

Introduction

Nitroimidazoles are a class of antimicrobial agents widely used in human and veterinary medicine. Accurate and reliable quantification of these compounds in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and residue analysis. Solid-phase extraction is a robust and selective sample preparation technique that effectively removes matrix interferences and concentrates the analytes of interest prior to chromatographic analysis. This document outlines two common SPE protocols using C18 and mixed-mode cation exchange (MCX) sorbents.

Quantitative Data Summary

The following table summarizes the performance of various SPE methods for the determination of nitroimidazoles in biological matrices.

| Compound | SPE Sorbent | Matrix | Recovery (%) | LOQ (ng/mL) | LOD (ng/mL) | Reference |

| Metronidazole | β-cyclodextrin polymer | Plasma | 76% | - | 2.6 | [1] |

| Clarithromycin | β-cyclodextrin polymer | Plasma | 83% | - | 2.2 | [1] |

| Metronidazole | - | Plasma | - | 150 | - | [2][3] |

| Multiple Nitroimidazoles | C18 | Fish Muscle | 81-124% | 0.21-3.0 | 0.07-1.0 | [4] |

| Multiple Nitroimidazoles | Ion-exchange | Poultry Muscle, Plasma, Egg | 93-103% | - | - | [5] |

| Metronidazole | - | Plasma | - | 50 | - | [6] |

| Ipronidazole & metabolite | - | Pig Plasma | Interferences | - | - | [7] |

| Metronidazole metabolite | - | Pig Plasma | 58-63% | - | - | [7] |

| Other Nitroimidazoles | - | Pig Plasma | 93-123% | - | - | [7] |

Experimental Protocols

Two common protocols for the solid-phase extraction of nitroimidazoles from plasma are detailed below.

Protocol 1: Reversed-Phase SPE using C18 Cartridges

This protocol is suitable for the extraction of a broad range of nitroimidazoles and their metabolites.

Materials:

-

C18 SPE Cartridges (e.g., 100 mg, 3 mL)

-

Human Plasma

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic Acid (or Acetic Acid)

-

Deionized Water

-

Centrifuge

-

SPE Vacuum Manifold

Procedure:

-